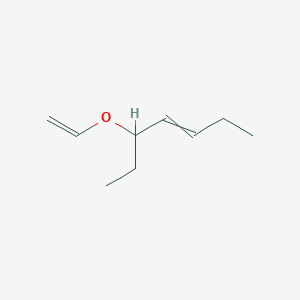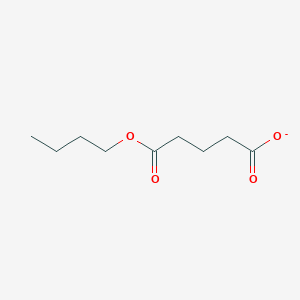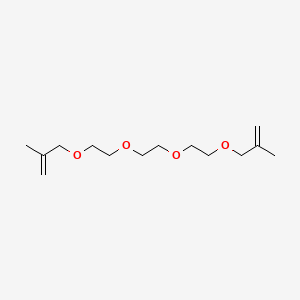
4-(2-Methyl-1,1-dioxidothietan-3-yl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Methyl-1,1-dioxidothietan-3-yl)morpholine is a chemical compound with the molecular formula C8H15NO3S It is a morpholine derivative, characterized by the presence of a thietane ring substituted with a methyl group and a sulfone group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methyl-1,1-dioxidothietan-3-yl)morpholine typically involves the reaction of morpholine with a suitable thietane precursor. One common method involves the use of 2-methylthietane-1,1-dioxide as the starting material. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems. The use of catalysts and advanced separation techniques can further enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Methyl-1,1-dioxidothietan-3-yl)morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the morpholine nitrogen or the thietane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound can yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can lead to various derivatives with different functional groups attached to the morpholine or thietane ring .
Aplicaciones Científicas De Investigación
4-(2-Methyl-1,1-dioxidothietan-3-yl)morpholine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and inflammatory conditions.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of 4-(2-Methyl-1,1-dioxidothietan-3-yl)morpholine involves its interaction with specific molecular targets. The sulfone group is known to interact with enzymes and proteins, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial activity. The compound may also interact with cellular membranes, disrupting their integrity and leading to cell death .
Comparación Con Compuestos Similares
Similar Compounds
Morpholine: A simpler analog without the thietane ring and sulfone group.
Thietane: A sulfur-containing heterocycle similar to the thietane ring in the compound.
Sulfones: Compounds containing the sulfone functional group, similar to the sulfone group in the compound.
Uniqueness
4-(2-Methyl-1,1-dioxidothietan-3-yl)morpholine is unique due to the combination of the morpholine ring, thietane ring, and sulfone group. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs. The presence of the sulfone group, in particular, enhances its reactivity and potential biological activity .
Propiedades
Número CAS |
92351-01-4 |
|---|---|
Fórmula molecular |
C8H15NO3S |
Peso molecular |
205.28 g/mol |
Nombre IUPAC |
2-methyl-3-morpholin-4-ylthietane 1,1-dioxide |
InChI |
InChI=1S/C8H15NO3S/c1-7-8(6-13(7,10)11)9-2-4-12-5-3-9/h7-8H,2-6H2,1H3 |
Clave InChI |
MDWJIHDXRKMSBE-UHFFFAOYSA-N |
SMILES canónico |
CC1C(CS1(=O)=O)N2CCOCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[4-(Benzylsulfanyl)butoxy]benzene](/img/structure/B14363703.png)

![Bis[2-(2-chloroethylsulfanyl)ethyl] carbonate](/img/structure/B14363721.png)






![1,11-Dimethyl-3,6,9,12,15,18,20,23-octaoxabicyclo[9.7.6]tetracosane](/img/structure/B14363753.png)



